![molecular formula C10H8F2N2OS B10832625 4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)
4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26815044-Compound-51” is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19. Cyclin-dependent kinases 8 and 19 are involved in the regulation of multiple transcription pathways and play a role in the progression of certain cancers, such as gastric and colorectal cancers . This compound has shown promise in preclinical studies for its ability to inhibit the phosphorylation of specific proteins involved in cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized using a combination of organic reactions, including nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation .
Industrial Production Methods: For industrial-scale production, the synthesis of “PMID26815044-Compound-51” is optimized to ensure high yield and purity. This involves the use of efficient catalysts, high-throughput reaction conditions, and purification techniques such as crystallization and chromatography. The compound is often produced in a multi-step process, with each step carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: “PMID26815044-Compound-51” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity and selectivity.
Scientific Research Applications
“PMID26815044-Compound-51” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinases in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those involving aberrant cyclin-dependent kinase activity.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID26815044-Compound-51” involves the inhibition of cyclin-dependent kinases 8 and 19. These kinases are part of the mediator complex, which regulates transcription by RNA polymerase II. By inhibiting these kinases, the compound disrupts the phosphorylation of specific transcription factors, leading to the suppression of gene expression involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
CCT251545: Another potent inhibitor of cyclin-dependent kinases 8 and 19, with similar activity and selectivity profiles.
CDK8/19 Inhibitors: A class of compounds that target cyclin-dependent kinases 8 and 19, including various analogs and derivatives.
Uniqueness: “PMID26815044-Compound-51” is unique due to its high selectivity and potency for cyclin-dependent kinases 8 and 19. It has shown superior pharmacokinetic properties and tumor penetration compared to other inhibitors in its class, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C10H8F2N2OS |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H8F2N2OS/c11-9(12)15-7-3-1-6(2-4-7)8-5-13-10(16)14-8/h1-5,9H,(H2,13,14,16) |
InChI Key |
RSUPNTVGCZRJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


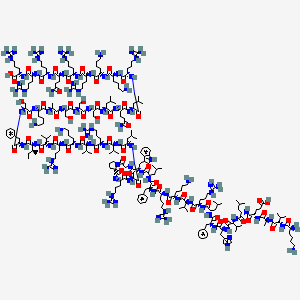
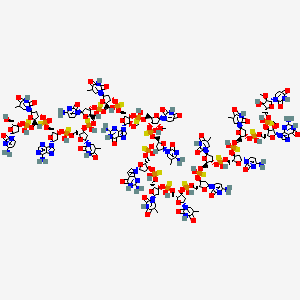

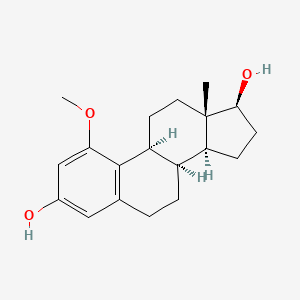
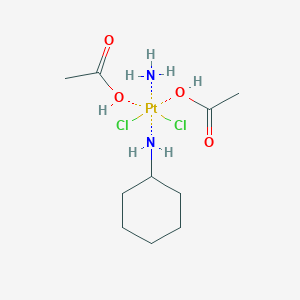
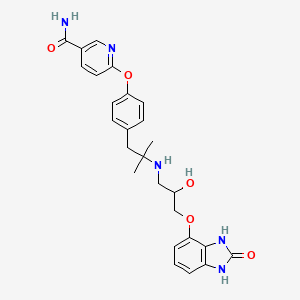
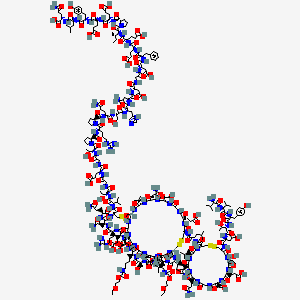
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
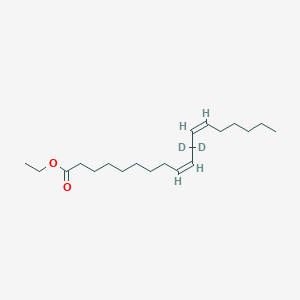
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)
![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
